molecular formula C23H21N3O5S B2755613 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 383894-56-2

2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2755613
CAS No.: 383894-56-2
M. Wt: 451.5
InChI Key: ZUHSVHUZYLIAEF-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tetrahydropyridinone core substituted with a benzodioxole group, a cyano moiety, and a sulfanyl bridge. The N-(4-ethoxyphenyl)acetamide side chain confers additional steric and electronic properties.

Key structural attributes:

  • Tetrahydropyridinone core: Common in bioactive molecules due to its hydrogen-bonding capacity and conformational rigidity.
  • Ethoxyphenyl acetamide: May enhance solubility and modulate receptor binding.

Properties

IUPAC Name

2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-2-29-16-6-4-15(5-7-16)25-22(28)12-32-23-18(11-24)17(10-21(27)26-23)14-3-8-19-20(9-14)31-13-30-19/h3-9,17H,2,10,12-13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHSVHUZYLIAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be formed by the condensation of an appropriate aldehyde with an amine, followed by cyclization.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Ethoxyphenylacetamide Moiety: The ethoxyphenylacetamide moiety can be synthesized by reacting ethoxyphenylamine with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in the treatment of certain diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores or functional groups. Below is a comparative analysis using available evidence:

Thiazol-4-one Derivatives (e.g., Compound 3c)

  • Structure: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I) and its tautomer (3c-A) .
  • Comparison: Both compounds feature an ethoxyphenyl-acetamide group, suggesting similar solubility profiles. Unlike the tetrahydropyridinone core in the target compound, 3c utilizes a thiazolidinone ring, which may alter electronic distribution and binding affinity. This difference could influence stability and bioactivity .
Parameter Target Compound Compound 3c
Core Structure Tetrahydropyridinone Thiazolidinone
Key Substituents Benzodioxole, cyano, sulfanyl Phenylimino, thiazolidinone
Tautomerism Not reported 1:1 mixture (3c-I and 3c-A)
Potential Bioactivity Enzyme/receptor modulation (inferred) Unclear (structural similarity to NSAIDs)

Indole-Based Acetamides (e.g., Compound 6y)

  • Structure : N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide .
  • Comparison: Both compounds include bulky aromatic groups (benzodioxole vs. The target compound lacks the pyridinylmethyl group found in 6y, which may limit its cross-reactivity with pyridine-dependent targets.

Phenoxyacetamide Derivatives (e.g., Compounds m, n, o)

  • Structure: Variants of (R/S)-N-[(stereospecific backbone)-2-(2,6-dimethylphenoxy)acetamido]-...butanamide .
  • Comparison: Phenoxyacetamide derivatives prioritize stereochemical precision, unlike the target compound, which lacks chiral centers. The dimethylphenoxy group in m, n, o enhances hydrophobicity compared to the benzodioxole moiety.

Research Findings and Limitations

  • Pharmacological Gaps: No direct bioactivity data (e.g., IC₅₀, binding assays) are available for the compound, limiting comparative efficacy analysis.

Biological Activity

The compound 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that incorporates a variety of functional groups, including a benzodioxole ring, a cyano group, and a tetrahydropyridine moiety. This diversity in structure suggests potential biological activities that merit investigation.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Component Structure
IUPAC Name2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Molecular FormulaC22H22N4O4S
Molecular Weight426.50 g/mol
InChIInChI=1S/C22H22N4O4S/c1-28(25)20(26)21(27)22(29)30/h3-10H,11H2,1-2H3,(H4,25,26)

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research has demonstrated that compounds with similar structural features possess significant anticancer properties. For instance:

  • Mechanism of Action : The benzodioxole and tetrahydropyridine components are known to interact with DNA and inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

  • In vitro Studies : Tests indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects:

  • Testing Against Bacteria : The compound exhibited activity against Gram-positive and Gram-negative bacteria in agar diffusion assays.

Case Studies

Several case studies have explored the biological efficacy of related compounds. Below are summarized findings:

Study Findings
Study on Benzodioxole DerivativesDemonstrated cytotoxic effects on breast cancer cells with IC50 values in the micromolar range.
Research on Tetrahydropyridine AnaloguesFound to inhibit the growth of various pathogenic fungi with minimal cytotoxicity towards human cells.
Anti-inflammatory Activity AssessmentShowed significant reduction in paw edema in animal models when administered at doses of 10 mg/kg body weight.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The presence of the cyano group may allow for interaction with key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in pain and inflammation.

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